4-Chlorobenzoic acid

Descripción general

Descripción

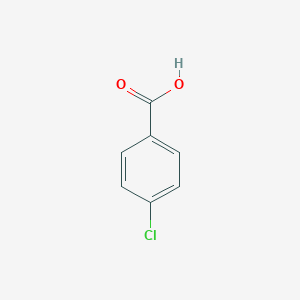

4-Chlorobenzoic acid (4-CBA, C₇H₅ClO₂) is a halogenated aromatic compound characterized by a chlorine atom at the para position of the benzene ring and a carboxylic acid group. It is widely used as an intermediate in pharmaceutical synthesis (e.g., antitubercular and anti-influenza agents) and agrochemical production. Its molecular weight is 156.57 g/mol, with a melting point of 238–243°C . The compound’s recalcitrance to biodegradation arises from the electron-withdrawing chlorine atom, which stabilizes the aromatic ring and hinders enzymatic cleavage .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Oxidación de p-clorotolueno: Un método común implica la oxidación de p-clorotolueno utilizando permanganato de potasio en un medio acuoso. La reacción se lleva a cabo añadiendo una solución de permanganato de potasio a una mezcla de p-clorotolueno y agua, seguida de calentamiento y agitación a 75-90°C durante 5-6 horas.

A partir de p-cloronitrobenceno: Otro método implica la reducción de p-cloronitrobenceno a p-cloroanilina usando estaño y ácido clorhídrico, seguida de diazotación con nitrito de sodio y ácido clorhídrico a 0-5°C.

Métodos de producción industrial: La producción industrial de ácido p-clorobenzoico generalmente implica la oxidación de p-clorotolueno utilizando permanganato de potasio u otros agentes oxidantes. El proceso se optimiza para la producción a gran escala controlando parámetros de reacción como la temperatura, la concentración y el tiempo de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El ácido p-clorobenzoico puede sufrir una mayor oxidación para formar derivados clorados del ácido benzoico.

Reducción: Puede reducirse a alcohol p-clorobencílico usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El átomo de cloro en el ácido p-clorobenzoico puede sustituirse con otros nucleófilos en reacciones como la sustitución nucleofílica aromática.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Nucleófilos: Hidróxido de sodio, amoníaco.

Principales productos formados:

Oxidación: Ácidos benzoicos clorados.

Reducción: Alcohol p-clorobencílico.

Sustitución: Varios ácidos benzoicos sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chlorobenzoic acid serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. It enhances the efficacy of drugs used to treat various medical conditions, including anti-inflammatory and analgesic agents.

Case Study: Synthesis of Anti-Inflammatory Drugs

- Researchers have utilized 4-CBA in the synthesis of novel anti-inflammatory agents. The compound's ability to participate in nucleophilic substitutions allows for the introduction of various functional groups, leading to improved therapeutic profiles.

Polymer Production

In the polymer industry, 4-CBA is employed to manufacture polymers and resins that exhibit enhanced thermal stability and mechanical properties. This makes it valuable for applications in plastics.

Table 1: Properties of Polymers Synthesized with 4-CBA

| Polymer Type | Thermal Stability | Mechanical Strength | Applications |

|---|---|---|---|

| Polycarbonate | High | Excellent | Automotive, Electronics |

| Polyamide | Moderate | Good | Textiles, Industrial Fabrics |

| Polyurethane | High | Very Good | Coatings, Adhesives |

Agricultural Chemicals

This compound is also significant in developing herbicides and pesticides. Its role in improving crop yields and protecting plants from pests is well-documented.

Case Study: Herbicide Development

- A study demonstrated that formulations containing 4-CBA showed increased efficacy against common agricultural pests, leading to higher crop yields compared to traditional pesticides.

The compound is widely used in dye manufacturing within the textile industry, providing vibrant colors and enhancing the durability of fabrics.

Case Study: Dye Manufacturing

- Research indicates that textiles dyed with formulations including 4-CBA exhibit superior wash fastness and color retention compared to those dyed with conventional methods.

Environmental Applications

Recent studies have explored the degradation of pollutants like diclofenac and this compound using advanced oxidation processes (AOPs). These methods are vital for water decontamination.

Case Study: Plasma Treatment for Degradation

Mecanismo De Acción

El mecanismo de acción del ácido p-clorobenzoico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. La presencia del átomo de cloro aumenta su reactividad y especificidad hacia estas dianas .

Comparación Con Compuestos Similares

Comparison with Structural Isomers: 2- and 3-Chlorobenzoic Acids

The position of the chlorine substituent significantly influences physicochemical and biological properties:

The para chlorine in 4-CBA enhances steric hindrance and electronic effects, leading to stronger hydrogen-bonding interactions in supramolecular assemblies compared to meta-substituted isomers . This positional difference also impacts biodegradability: Pseudomonas and Arthrobacter species preferentially degrade 4-CBA over 3-CBA due to substrate-specific dehalogenases .

Comparison with Halogenated Derivatives: 4-Fluorobenzoic Acid and 4-Bromobenzoic Acid

Replacing chlorine with other halogens alters reactivity and biological efficacy:

The 4-chloro derivative exhibits superior antimicrobial potency compared to 4-fluoro analogs due to chlorine’s stronger electron-withdrawing effect, which enhances interaction with bacterial enzymes . However, fluorinated compounds are less recalcitrant in environmental systems due to weaker C-F bond stability .

Comparison with Benzene Ring-Substituted Derivatives

4-Chlorobenzyl Chloride

Unlike 4-CBA, 4-chlorobenzyl chloride lacks a carboxylic acid group, making it more volatile and less polar. Its X-ray structure shows weaker halogen-bonding interactions compared to 4-CBA, impacting crystallization behavior .

4′-Chloro-4-biphenylcarboxylic Acid

This biphenyl derivative has extended conjugation, increasing lipophilicity and UV absorption. It is used in advanced material synthesis, whereas 4-CBA is preferred in pharmaceuticals due to simpler metabolic pathways .

Comparison with Metabolic Derivatives: 4-Chlorohippuric Acid

4-Chlorohippuric acid (N-(4-chlorobenzoyl)glycine) is a mammalian metabolite of 4-CBA. It is more water-soluble (due to the glycine moiety) and less toxic, facilitating renal excretion . In contrast, 4-CBA accumulates in tissues, necessitating microbial degradation for environmental detoxification .

Antimicrobial Activity

4-CBA derivatives show broad-spectrum activity:

| Compound | Target Pathogens | MIC (µg/mL) |

|---|---|---|

| 4-CBA derivative (5-19) | S. aureus, E. coli | 12.5–25 |

| 4-Fluoro derivative (5-20) | S. aureus, E. coli | 25–50 |

Degradation Mechanisms

Microbial degradation pathways vary:

- Pseudomonas spp. : Utilize ortho-cleavage pathways via catechol 1,2-dioxygenase, releasing chloride ions .

- Arthrobacter spp. : Dehalogenate 4-CBA to 4-hydroxybenzoic acid, which enters the protocatechuate pathway .

| Organism | Substrate Specificity | Dehalogenase Activity |

|---|---|---|

| Pseudomonas putida | 4-CBA > 3-CBA | 0.76 Rm (single enzyme) |

| Arthrobacter globiformis | 4-CBA only | 0.85 nmol/min/mg protein |

Actividad Biológica

4-Chlorobenzoic acid (4-CBA) is a chlorinated aromatic compound with significant biological activity, particularly in the context of biodegradation and potential toxicity. This article provides a comprehensive overview of its biological activities, including degradation pathways, toxicity studies, and its effects on various organisms.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a chlorine atom at the para position and a carboxylic acid group (-COOH). Its molecular formula is C7H5ClO2, and it has a molecular weight of 158.56 g/mol. The compound is soluble in organic solvents and demonstrates varying solubility in water.

Biodegradation Pathways

Microbial Degradation

Several studies have investigated the microbial degradation of 4-CBA, highlighting its utilization as a carbon source by specific bacterial strains. Notably:

- Cupriavidus sp. strain SK-3 : This strain can aerobically degrade 4-CBA through hydrolytic dehalogenation to form 4-hydroxybenzoic acid (4-HBA), which is further metabolized via the β-ketoadipate pathway. The degradation process involves significant induction of catechol dioxygenase enzymes, although these pathways are not directly involved in 4-CBA metabolism .

- Alcaligenes sp. strain ALP83 : This strain has been shown to degrade 4-chlorobenzoate to 4-hydroxybenzoate, indicating the presence of dehalogenase activity linked to plasmid-mediated genes .

The following table summarizes key findings related to microbial degradation:

| Bacterial Strain | Degradation Product | Mechanism of Action |

|---|---|---|

| Cupriavidus sp. SK-3 | 4-Hydroxybenzoic Acid | Hydrolytic dehalogenation |

| Alcaligenes sp. ALP83 | 4-Hydroxybenzoate | Dehalogenation through plasmid genes |

Toxicity Studies

Toxicity assessments of 4-CBA have revealed important insights into its safety profile:

- Genotoxicity : Studies indicate that 4-CBA is not mutagenic in various strains of Salmonella typhimurium and E. coli, suggesting a low potential for inducing genetic mutations .

- Chronic Toxicity : Historical studies involving dogs showed no adverse effects when administered high doses (up to 3 g/day) for extended periods (up to 20 months). However, some studies noted potential liver damage markers at lower doses .

The following table highlights the findings from toxicity studies:

| Study Type | Organism | Dose/Duration | Findings |

|---|---|---|---|

| Long-term toxicity | Dogs | 3 g/day for 13 months | No adverse effects observed |

| Liver damage markers | Various species | Low doses for 2 months | Increased liver enzyme markers reported |

Case Studies

Case Study on Plasma Treatment

A recent study examined the degradation of both diclofenac and 4-CBA using plasma systems, demonstrating effective removal rates in aqueous solutions. The study highlighted the potential for advanced oxidation processes in treating contaminated water sources .

Biological Activity Against Pathogens

Research has also explored the antibacterial properties of 4-CBA derivatives against various Gram-positive and Gram-negative bacteria. These studies suggest that certain modifications to the chlorobenzoic acid structure can enhance antimicrobial activity, making it a candidate for further pharmaceutical development .

Q & A

Basic Research Questions

Q. How does the solubility of 4-chlorobenzoic acid vary across organic solvents, and what predictive models are used to characterize this behavior?

Experimental studies demonstrate that this compound exhibits variable solubility in alcohols, ethers, and alkanoates. For example, solubility in alcohols decreases with increasing chain length due to reduced polarity. The Abraham model, parameterized using 49 log₁₀(SR or P) and log₁₀(GSR or K) equations, provides predictive insights. Key solute descriptors include S = 1.020 (polarizability), A = 0.630 (hydrogen-bond acidity), and B = 0.270 (hydrogen-bond basicity). These parameters enable accurate predictions of partition coefficients and solubility ratios in diverse solvents .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the gold standard. The USP 29 protocol specifies using a column with ≥500 theoretical plates and a mobile phase combining Solution A (30% organic solvent) and Solution B. Detection limits are as low as 0.0018 mg/mL, with validation criteria including a tailing factor ≤2.0 and relative standard deviation (RSD) ≤2.0% for precision. Potentiometric titration with 0.5 N NaOH is also validated for bulk assays, achieving ≥98% accuracy .

Q. What are the primary crystal structure features of this compound derivatives?

X-ray diffraction studies reveal that coordination complexes (e.g., cadmium-based structures) exhibit hydrogen-bonding networks between carboxylate O atoms and crystal water molecules. Key bond distances include Cd–O (2.309–2.756 Å) and O–H⋯O interactions (2.807 Å), which stabilize the lattice. These structural insights inform material design for catalysis or sensing applications .

Advanced Research Questions

Q. How do Pseudomonas species enzymatically degrade this compound, and what are the kinetic parameters of dehalogenase activity?

Pseudomonas putida and P. aeruginosa strains utilize an ortho-cleavage pathway mediated by catechol 1,2-dioxygenase. Dehalogenase activity peaks at 300 µg/mL substrate concentration, with *V_max values ranging from 0.76–0.85 Rm (relative mobility) in gel electrophoresis. Enzyme kinetics follow Michaelis-Menten behavior, showing substrate inhibition above 300 µg/mL due to reduced affinity. Chloride release assays confirm stoichiometric dechlorination (~1:1 molar ratio) during biodegradation .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in aqueous systems?

Plasma-based AOPs, such as dielectric barrier discharge reactors, achieve >90% degradation within 60 minutes via hydroxyl radical (•OH) generation. Synergy with TiO₂ photocatalysis enhances mineralization efficiency, reducing total organic carbon (TOC) by 70%. Key parameters include discharge power (≥100 W) and pH 3–5, optimizing radical yield and adsorption on catalyst surfaces .

Q. How do steric and electronic effects influence the acid strength of this compound compared to halogenated analogs?

The electron-withdrawing chlorine substituent increases acidity (pKa ~2.65) by stabilizing the deprotonated form via resonance and inductive effects. In contrast, 4-fluorobenzoic acid is weaker (pKa ~3.05) due to fluorine’s smaller size and reduced inductive effect. Solvent polarity further modulates dissociation, with Abraham descriptors (S, A, B) correlating with experimental pKa shifts in non-aqueous media .

Q. What synthetic routes employ this compound as a precursor for pharmacologically active compounds?

A key application is the synthesis of Bumetanide (a diuretic):

- Step 1 : Sulfonylchlorination of this compound with ClSO₃H yields 4-chloro-3-chlorosulfonylbenzoic acid.

- Step 2 : Nitration introduces a nitro group at the 5-position.

- Step 3 : Ammonolysis and phenoxy substitution generate the final scaffold. This route highlights regioselective functionalization strategies for bioactive molecule design .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported solubility data for this compound: How can researchers reconcile these differences?

Variations arise from measurement techniques (e.g., gravimetric vs. spectroscopic) and solvent purity. The IUPAC-NIST evaluation recommends using Abraham model-adjusted values, which standardize data by accounting for solvent descriptors (e.g., polarity, hydrogen-bonding capacity). For methanol, consensus log₁₀ solubility is −1.42 ± 0.03 .

Q. Conflicting reports on microbial degradation pathways: Are dehalogenation steps rate-limiting?

While some studies propose dehalogenation precedes aromatic ring cleavage, kinetic analyses of Pseudomonas spp. show concurrent chloride release and catechol formation, suggesting parallel pathways. Resolving this requires in situ metabolomic profiling (e.g., ¹³C-isotope tracing) to track intermediates .

Q. Methodological Recommendations

- Experimental Design : For solubility studies, use thermostatted shake-flask methods with HPLC validation to minimize temperature fluctuations .

- Enzyme Assays : Measure dehalogenase activity via mercuric thiocyanate chloride detection (λ = 460 nm) and correlate with OD₅₄₀ growth curves .

- Structural Analysis : Employ single-crystal X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions .

Propiedades

IUPAC Name |

4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGYUZYPHTUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2, Array | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt) | |

| Record name | p-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024772 | |

| Record name | 4-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

238 °C, 238 °C (460 °F) (Closed cup) | |

| Record name | p-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.4 | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | p-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Octanoate, salicylate, valproic acid, p-octyl-, p-nitro-, and p-chlorobenzoic acids were effective inhibitors of benzoic acid activation to benzoyl-CoA by mitochondrial extracts. p-Aminobenzoic acid was much less effective. Of these compounds, only salicylate and p-nitrobenzoic acid were not activated to their respective CoA esters. Salicylate, p-chloro- and p-nitrobenzoic acids effectively prevented inhibition of glucose synthesis and alpha-keto[1-(14)C]isovalerate oxidation by valproic acid, p-octyl-, and p-aminobenzoic acids, p-Octyl- and p-aminobenzoic acids greatly depleted hepatocyte free CoA and acetyl-CoA contents and increased the content of acid-insoluble and acid-soluble CoA esters respectively. p-Chloro- and p-nitrobenzoic acids prevented the sequestration of CoA as p-octylbenzoyl-CoA or p-aminobenzoyl-CoA in hepatocytes incubated with these compounds. p-Chlorobenzoic acid not only prevented but also reversed the inhibition of gluconeogenesis in hepatocytes incubated with p-octylbenzoic acid. These results suggest that p-chloro- or p-nitrobenzoic acids might be effectively used to reverse some of the hepatotoxic effects of the CoA esters of valproic acid or naturally-occurring organic acids, such as those which accumulate in Reye's Syndrome or organic acidemias. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triclinic prisms from alcohol and ether | |

CAS No. |

74-11-3 | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC7888DF4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/ | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.